molecular formula C9H10N4O3 B1488341 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247724-13-5

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1488341
CAS RN: 1247724-13-5
M. Wt: 222.2 g/mol
InChI Key: LPQBNXXCWYSSDK-UHFFFAOYSA-N
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Description

The compound “1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The oxazole ring is a key structural feature, which contains two nitrogen atoms, one of which bears a hydrogen atom . Unfortunately, specific structural details for this exact compound were not found in the available literature.

Scientific Research Applications

Synthesis and Transformations

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are involved in various synthetic and transformation processes in scientific research. For instance, methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids have been used to synthesize methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives are then utilized in further transformations, such as introducing residues of highly basic aliphatic amines into the oxazole position and incorporating the oxazol-2-yl moiety into the oxazole ring (Prokopenko et al., 2010).

Reactivity and Chemical Interactions

The compound also participates in reactions involving lithiation. Studies on the lithiation of various methyl substituted isoxazoles, isothiazoles, pyrazoles, oxadiazoles, and thiadiazoles have revealed different reaction types such as lateral lithiation, ring cleavage, and the addition of butyllithium to the ring. These reactions lead to the formation of respective acetic acids after carboxylation and other derivatives, showcasing the compound's reactivity and potential for chemical modifications (Micetich, 1970).

Biological and Pharmacological Applications

In the realm of biological and pharmacological research, derivatives of the compound have been synthesized and tested for various activities. For instance, a series of 1,2,4-triazole derivatives have been prepared and evaluated for antimicrobial, anti-lipase, and antiurease activities. These studies highlight the potential of these derivatives in the development of new therapeutic agents and biologically active compounds (Özil et al., 2015).

Structural Analysis and Properties

Moreover, the structural aspects and properties of these compounds have been extensively studied. The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, for example, has been determined through experimental methods like X-ray diffraction and quantum-chemical calculations. Such studies provide insights into the molecular structure and potential reactivity patterns of these compounds, facilitating their application in various scientific fields (Shtabova et al., 2005).

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is often heterogeneous, with higher concentrations observed in metabolically active tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can impact cellular energy metabolism .

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-7(6(2)16-11-5)3-13-4-8(9(14)15)10-12-13/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQBNXXCWYSSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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